molecular formula C23H25N5O2S B2639023 5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-48-8

5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2639023
CAS RN: 868220-48-8
M. Wt: 435.55
InChI Key: VRDVSMUZNMODNO-UHFFFAOYSA-N
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Description

The compound “5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a chemical compound that is used in scientific research. It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. In one study, a novel and potential 5-HT3 receptor antagonist (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl) methanone was synthesized in a laboratory . The synthesis process involved the use of different stress paradigms daily for a period of 28 days to induce depressive-like behavior .


Molecular Structure Analysis

The molecular structure of this compound is complex. The terminal benzene rings in the molecules are inclined towards the mean plane of the piperazine ring with torsion angles .


Chemical Reactions Analysis

This compound has been studied for its effects on chronic unpredictable mild stress (CUMS)-induced behavioral and biochemical alterations in mice . The results showed that CUMS caused depression-like behavior in mice, as indicated by the significant decrease in sucrose consumption and locomotor activity and increase in immobility in the forced swim test .

Scientific Research Applications

Synthesis and Chemical Analysis

Synthesis and Evaluation of Anti-Inflammatory Activity : Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael Addition products were synthesized and evaluated for anti-inflammatory activities. The study conducted by Tozkoparan et al. (1999) highlights the one-step synthesis of these compounds and their subsequent investigation for anti-inflammatory potential. The compounds synthesized demonstrated significant activity, with some compounds showing higher anti-inflammatory effects compared to the reference drug, Indometacin, at certain dose levels (Tozkoparan et al., 1999).

Conformational Analyses and Molecular Docking Studies : Karayel (2021) conducted detailed studies on the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole. This research used density functional theory and molecular docking to understand the stability and potential anti-cancer activity of these compounds. The study provided insights into the molecular stabilities and potential interactions with biological targets (Karayel, 2021).

Pharmacological and Biological Applications

Evaluation of Positive Inotropic Agents : Wu et al. (2013) synthesized and evaluated [1,2,4]triazolo[3,4‐a]phthalazine and tetrazolo[5,1‐a]phthalazine derivatives bearing substituted benzylpiperazine moieties. These compounds were assessed for their positive inotropic activity, indicating their potential use in enhancing cardiac contractility. The study presents a comparison with the existing drug, milrinone, and identifies the most potent compounds through in vitro activity measurements (Wu et al., 2013).

Antiproliferative Activity : Narayana et al. (2010) synthesized and characterized new thiazolo[3,2-b][1,2,4]triazoles for their antiproliferative activity. The study provides an in-depth analysis of the synthesis process and the promising activity exhibited by some compounds, indicating their potential in cancer therapy (Narayana et al., 2010).

Antimicrobial Activities : Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The study highlights the synthesis process and the observed activities against various microorganisms, demonstrating the potential of these compounds in treating infections (Bektaş et al., 2007).

Antifungal and Antituberculosis Agents : The synthesis of new thiazolyl-pyrazolyl-1,2,3-triazole derivatives was explored for their potential antimicrobial properties. Nalawade et al. (2019) investigated these compounds for their promising antifungal activity against various fungal strains and their potential effect on ergosterol biosynthesis, a crucial component in fungal cell membranes. The findings suggest that these derivatives could serve as a foundation for developing new treatments against fungal infections (Nalawade et al., 2019).

Mechanism of Action

The compound acts through modulation of serotonergic transmission . It has been screened for its anxiolytic property in lipopolysaccharide (LPS) induced anxiety models . It has also been found to exert antidepressant-like effects in behavioral despair paradigm in chronically stressed mice by restoring antioxidant mechanisms .

Future Directions

Future research on this compound could focus on further understanding its mechanism of action and potential therapeutic uses. It could also involve further studies on its synthesis and physical and chemical properties. The compound has shown promising results in preclinical evaluations of antidepressants , suggesting potential applications in the treatment of depression and anxiety disorders.

properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-30-19-9-5-8-18(14-19)20(21-22(29)28-23(31-21)24-16-25-28)27-12-10-26(11-13-27)15-17-6-3-2-4-7-17/h2-9,14,16,20,29H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDVSMUZNMODNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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